(3R)-3-amino-4-cyclohexylbutanoic acid hydrochloride
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Overview
Description
(3R)-3-amino-4-cyclohexylbutanoic acid hydrochloride is a chiral amino acid derivative that has gained attention in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of an amino group, a cyclohexyl group, and a butanoic acid moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3R)-3-amino-4-cyclohexylbutanoic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available cyclohexyl derivatives and butanoic acid precursors.
Formation of Intermediate: The cyclohexyl group is introduced through a series of reactions, including alkylation and cyclization.
Amination: The amino group is introduced via reductive amination or other suitable methods.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes may be employed to scale up the production efficiently.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of corresponding oxides or imines.
Reduction: Reduction reactions can convert the carboxylic acid moiety to alcohols or other reduced forms.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Formation of imines or oxides.
Reduction: Formation of alcohols or reduced amines.
Substitution: Formation of N-substituted derivatives.
Chemistry:
Synthesis of Chiral Compounds: Used as a building block for the synthesis of other chiral molecules.
Catalysis: Acts as a ligand in asymmetric catalysis.
Biology:
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes.
Protein Interaction Studies: Used in studies to understand protein-ligand interactions.
Medicine:
Drug Development: Explored as a potential therapeutic agent for various conditions.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.
Industry:
Material Science: Utilized in the development of new materials with specific properties.
Corrosion Inhibition: Acts as a corrosion inhibitor for metals in acidic environments.
Mechanism of Action
The mechanism of action of (3R)-3-amino-4-cyclohexylbutanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the cyclohexyl group provides hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
- (3R)-3-aminohexanoic acid hydrochloride
- (3R)-3-amino-4-phenylbutanoic acid hydrochloride
- (3R)-3-amino-4-methylpentanoic acid hydrochloride
Comparison:
- Structural Differences: The presence of different substituents (e.g., cyclohexyl vs. phenyl) can significantly alter the compound’s properties.
- Reactivity: The reactivity of these compounds can vary based on the nature of the substituents.
- Applications: While all these compounds may be used in similar fields, their specific applications can differ based on their unique properties.
Properties
IUPAC Name |
(3R)-3-amino-4-cyclohexylbutanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2.ClH/c11-9(7-10(12)13)6-8-4-2-1-3-5-8;/h8-9H,1-7,11H2,(H,12,13);1H/t9-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSXCDFHWPSBFIO-SBSPUUFOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(CC(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)C[C@H](CC(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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